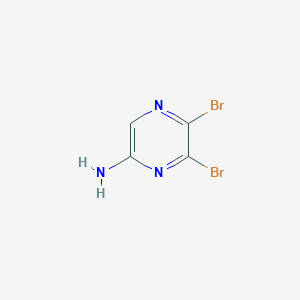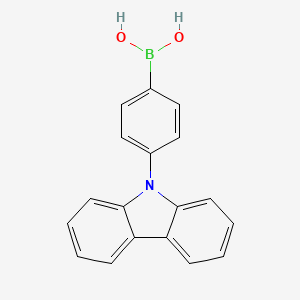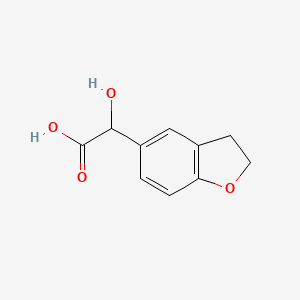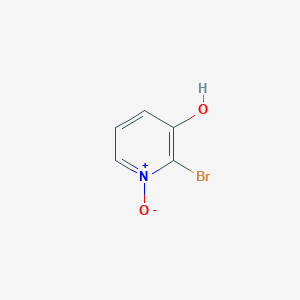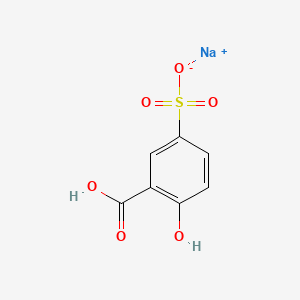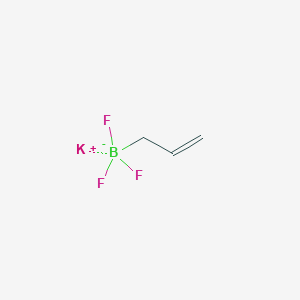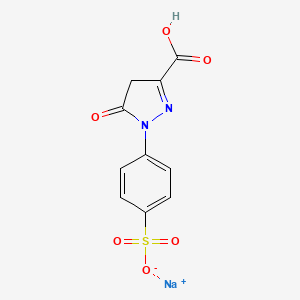
Sodium 5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1h-pyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1h-pyrazole-3-carboxylate is a synthetic colouring agent that belongs to the class of monoazo pyrazolone dyes . It is also known as Tartrazine .
Synthesis Analysis
Tartrazine is manufactured by coupling diazotized 4-aminobenzenesulfonic acid with 5-oxo-1-(4-sulfophenyl)-2-pyrazoline-3-carboxylic acid or with the methyl ester, the ethyl ester, or a salt of this carboxylic acid . It may also be manufactured by condensing phenylhydrazine-4-sulfonic acid with dioxosuccinic acid or oxalacetic acid derivatives .Molecular Structure Analysis
The dye consists of trisodium 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-4-[(4-sulfophenyl)azo]-1H-pyrazole-3-carboxylate and subsidiary colouring matters together with sodium chloride and/or sodium sulfate as the principal uncoloured components . The molecular formula is C16H9N4Na3O9S2 .Physical and Chemical Properties Analysis
Tartrazine is a light orange powder or granules that is freely soluble in water and sparingly soluble in ethanol . The maximum wavelength is approximately 427 nm .Wissenschaftliche Forschungsanwendungen
Heterocyclic Chemistry Applications
Research in heterocyclic chemistry has explored the use of sodium 5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1h-pyrazole-3-carboxylate as a precursor or intermediate in the synthesis of various heterocyclic compounds. For example, studies have demonstrated its utility in the preparation of pyrazole fused sulfones, which upon heating, undergo extrusion of sulfur dioxide, forming heterocyclic o-quinodimethanes that can be trapped with dienophiles to create novel structures (Chaloner et al., 1992).
Catalysis and Green Chemistry
In the realm of catalysis and green chemistry, this compound has been applied in reactions utilizing sodium dodecyl benzene sulfonate as a catalyst. This approach facilitates the synthesis of bis(pyrazolones) under mild conditions in water, showcasing an environmentally friendly methodology for constructing complex molecules with high efficiency and selectivity (Zheng et al., 2018).
Material Science
In material science, this compound plays a role in the synthesis and characterization of poly(ether sulfone)s and related polymers. These materials have potential applications in various fields, including filtration, membranes, and advanced composite materials, due to their chemical stability and mechanical properties. Research has focused on novel routes to carboxylated poly(ether sulfone)s, highlighting the compound's contribution to the development of new materials (Weisse et al., 2001).
Biochemical Research
In biochemical research, derivatives of this compound have been studied for their potential biological activities, including their role as inhibitors of carbonic anhydrase. Such studies are crucial for the development of new therapeutic agents, especially in the treatment of conditions like glaucoma. The synthesis and characterization of novel pyrazole derivatives containing an aryl sulfonate moiety have shown significant promise in this area, with some compounds exhibiting excellent biocidal properties (Kendre et al., 2013).
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium 5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1h-pyrazole-3-carboxylate involves the reaction of 4-sulfophenylhydrazine with ethyl acetoacetate to form 5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid, which is then converted to its sodium salt form using sodium hydroxide.", "Starting Materials": [ "4-sulfophenylhydrazine", "ethyl acetoacetate", "sodium hydroxide", "water", "ethanol" ], "Reaction": [ "Step 1: Dissolve 4-sulfophenylhydrazine (1.0 g) in ethanol (10 mL) and add ethyl acetoacetate (1.2 g).", "Step 2: Heat the reaction mixture at 80°C for 4 hours.", "Step 3: Cool the reaction mixture to room temperature and filter the precipitate.", "Step 4: Dissolve the precipitate in water (10 mL) and add sodium hydroxide (0.5 g).", "Step 5: Heat the reaction mixture at 60°C for 2 hours.", "Step 6: Cool the reaction mixture to room temperature and filter the precipitate.", "Step 7: Wash the precipitate with water and dry it in a vacuum oven at 60°C for 2 hours.", "Step 8: The final product, Sodium 5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate, is obtained as a white solid." ] } | |
CAS-Nummer |
52126-51-9 |
Molekularformel |
C10H7N2NaO6S |
Molekulargewicht |
306.23 g/mol |
IUPAC-Name |
sodium;4-(5-carboxy-3-oxo-1H-pyrazol-2-yl)benzenesulfonate |
InChI |
InChI=1S/C10H8N2O6S.Na/c13-9-5-8(10(14)15)11-12(9)6-1-3-7(4-2-6)19(16,17)18;/h1-5,11H,(H,14,15)(H,16,17,18);/q;+1/p-1 |
InChI-Schlüssel |
ZBWNDDPCZBRNEC-UHFFFAOYSA-M |
SMILES |
C1C(=NN(C1=O)C2=CC=C(C=C2)S(=O)(=O)[O-])C(=O)O.[Na+] |
Kanonische SMILES |
C1=CC(=CC=C1N2C(=O)C=C(N2)C(=O)O)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloropyrido[3,4-D]pyrimidine](/img/structure/B1592607.png)

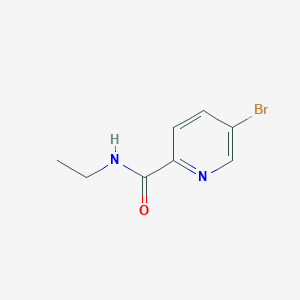
![Allylchloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium(II)](/img/structure/B1592611.png)
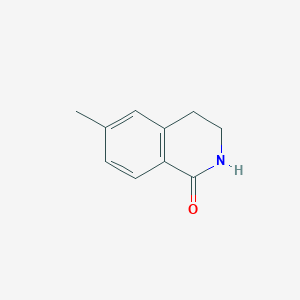
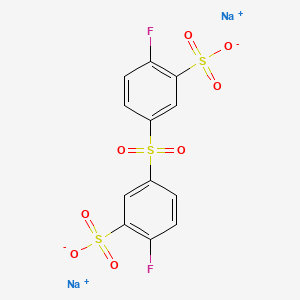
![N4,N4,N4',N4'-Tetrakis(4-methoxyphenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B1592618.png)
